molecular formula C8H3IN2O B13138254 6-Iodobenzo[d]isoxazole-3-carbonitrile

6-Iodobenzo[d]isoxazole-3-carbonitrile

Cat. No.: B13138254
M. Wt: 270.03 g/mol
InChI Key: QOCHPBJZKNEXEM-UHFFFAOYSA-N
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Description

6-Iodobenzo[d]isoxazole-3-carbonitrile is a heterocyclic compound that features an isoxazole ring fused to a benzene ring, with an iodine atom at the 6-position and a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodobenzo[d]isoxazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-iodophenylacetonitrile with hydroxylamine to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Iodobenzo[d]isoxazole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoxazole derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

6-Iodobenzo[d]isoxazole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Iodobenzo[d]isoxazole-3-carbonitrile involves its interaction with specific molecular targets. The iodine atom and cyano group can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The isoxazole ring can also interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodobenzo[d]isoxazole-3-carbonitrile is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where iodine’s properties are advantageous .

Properties

Molecular Formula

C8H3IN2O

Molecular Weight

270.03 g/mol

IUPAC Name

6-iodo-1,2-benzoxazole-3-carbonitrile

InChI

InChI=1S/C8H3IN2O/c9-5-1-2-6-7(4-10)11-12-8(6)3-5/h1-3H

InChI Key

QOCHPBJZKNEXEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)ON=C2C#N

Origin of Product

United States

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